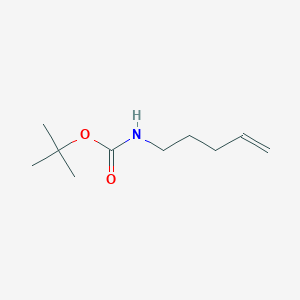
2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(4-methylthiazol-2-yl)acetamide, or 4-methylthiazol-2-ylacetamide, is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in water and a number of organic solvents. 4-Methylthiazol-2-ylacetamide can be synthesized from a variety of starting materials and has a number of advantages and limitations for use in laboratory experiments.
科学的研究の応用
抗酸化活性
「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」を含むチアゾール誘導体は、抗酸化作用を示すことがわかっています . これらは体内のフリーラジカルを中和することができ、慢性疾患の予防と全体的な健康の改善に役立ちます .
鎮痛および抗炎症作用
「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」などのチアゾール環に関連する化合物は、鎮痛および抗炎症作用を示すことが示されています . これは、関節炎やその他の炎症性疾患などの治療に役立つ可能性があります .
抗菌および抗真菌用途
チアゾール誘導体は、抗菌および抗真菌作用を示すことが示されています . これは、「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」が新しい抗菌剤および抗真菌剤の開発に使用できることを示唆しています .
抗ウイルス特性
研究によると、チアゾール誘導体は抗ウイルス特性を示す可能性があります . これは、「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」がウイルス感染の治療に使用できる可能性があることを示しています .
利尿効果
チアゾール化合物は利尿効果を示すことがわかっています . これは、「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」が、高血圧や浮腫などの治療に使用できることを示唆しています .
抗痙攣剤および神経保護用途
チアゾール誘導体は、抗痙攣および神経保護効果を示すことがわかっています . これは、「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」が、てんかんなどの神経疾患の治療に使用できることを示唆しています .
抗腫瘍または細胞毒性薬分子
“2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド”は、抗腫瘍または細胞毒性効果の可能性があることがわかっています . これは、さまざまなタイプの癌の治療に使用できることを示唆しています .
抗菌活性
「2-アミノ-N-(4-メチルチアゾール-2-イル)アセトアミド」に関連するいくつかのN-{4-[(4-アミノ-5-スルファニル-4H-1,2,4-トリアゾール-3-イル)メチル]-1,3-チアゾール-2-イル}-2-置換アミド誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、およびサルモネラ菌に対する予備的なインビトロ抗菌活性を示しています。 typhi .
将来の方向性
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
作用機序
Target of Action
It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
生化学分析
Biochemical Properties
2-Amino-N-(4-methylthiazol-2-yl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazole-containing enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Cellular Effects
The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Amino-N-(4-methylthiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-N-(4-methylthiazol-2-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its role in metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
Within cells and tissues, 2-Amino-N-(4-methylthiazol-2-yl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biological effects .
特性
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














